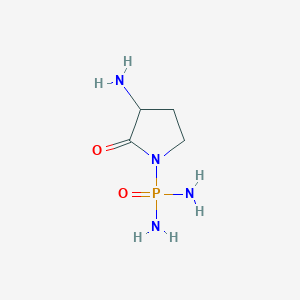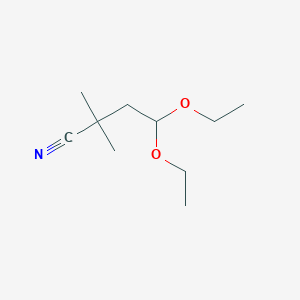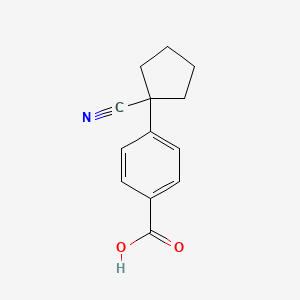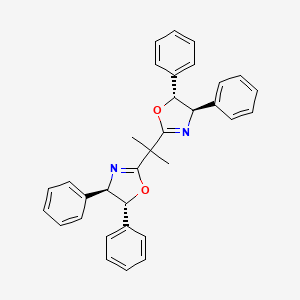
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound features a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding a diol compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include dicarboxylic acids, diols, and various substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific biological system and the intended use of the compound .
Comparación Con Compuestos Similares
Cyclobutane-1,2-dicarboxylic acid: Similar in structure but lacks the hydroxymethyl group.
Cyclobutane-1-carboxylic acid: Contains only the carboxylic acid group without the hydroxymethyl substitution.
2-(Hydroxymethyl)cyclopentane-1-carboxylic acid: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups on a cyclobutane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
2-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOXKJJHESIUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)



![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)



